Globotetraosylceramide (porcine RBC)
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H126N2O23/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(77)70-46(47(76)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-86-66-59(83)57(81)62(50(42-73)89-66)91-67-60(84)58(82)63(51(43-74)90-67)92-68-61(85)64(55(79)49(41-72)88-68)93-65-53(69-45(3)75)56(80)54(78)48(40-71)87-65/h36,38,46-51,53-68,71-74,76,78-85H,4-35,37,39-44H2,1-3H3,(H,69,75)(H,70,77)/b38-36+/t46-,47+,48+,49+,50+,51+,53+,54-,55-,56+,57+,58+,59+,60+,61+,62+,63-,64-,65-,66+,67-,68+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXQNLXKNDTLT-FUYPESHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H126N2O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1339.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Regulation of Globotetraosylceramide
Overview of the Globoseries Glycosphingolipid Pathway
The biosynthesis of globotetraosylceramide is a part of the larger globoseries pathway of glycosphingolipid metabolism. This pathway begins with the precursor molecule, ceramide, which is converted to lactosylceramide (B164483) (LacCer). Lactosylceramide serves as a critical branching point for the synthesis of various glycosphingolipids. In the globoseries pathway, lactosylceramide is sequentially glycosylated to form more complex structures.
The initial step in the globoseries-specific pathway is the conversion of lactosylceramide to globotriaosylceramide (Gb3). This is followed by the addition of another sugar residue to Gb3, resulting in the formation of globotetraosylceramide (Gb4). This final product is the predominant neutral glycosphingolipid in porcine erythrocytes. Further modifications can occur, leading to a diverse array of globoseries glycosphingolipids.
Enzymology of Globotetraosylceramide Synthesis
The synthesis of globotetraosylceramide is catalyzed by a series of specific glycosyltransferases, each responsible for the addition of a specific sugar moiety.
Specificity and Kinetics of UDP-Gal:lactosylceramide α-1,4-galactosyltransferase (A4GALT) in Porcine Systems
The enzyme UDP-Gal:lactosylceramide α-1,4-galactosyltransferase, commonly known as A4GALT or Gb3 synthase, is a key player in the globoseries pathway. It catalyzes the transfer of galactose from the donor molecule UDP-galactose to lactosylceramide, forming globotriaosylceramide (Gb3) with an α-1,4 linkage. genecards.orguniprot.org This reaction is a committed step towards the synthesis of globoseries glycosphingolipids. genecards.org
Role of UDP-GalNAc:Gb3Cer β-1,3-N-acetylgalactosaminyltransferase in Globotetraosylceramide Formation
The final step in the synthesis of globotetraosylceramide is catalyzed by the enzyme UDP-GalNAc:Gb3Cer β-1,3-N-acetylgalactosaminyltransferase, also known as globoside (B1172493) synthase or B3GALNT1. This enzyme transfers an N-acetylgalactosamine (GalNAc) residue from UDP-GalNAc to globotriaosylceramide (Gb3), creating a β-1,3 linkage to form globotetraosylceramide (Gb4).
Characterization of Other Relevant Glycosyltransferases in Porcine Erythrocytes
The biosynthesis of the precursor molecule, lactosylceramide, is dependent on the action of other glycosyltransferases. Specifically, lactosylceramide is synthesized from glucosylceramide by a β-1,4-galactosyltransferase. While several such enzymes exist, their specific roles and characteristics in porcine erythrocytes are an area of ongoing research. Additionally, fucosyltransferases, such as FUT1 and FUT2, are involved in the broader context of glycosphingolipid synthesis in piglets and play a role in determining cell surface glycan structures. nih.gov
Cellular and Molecular Regulation of Globotetraosylceramide Biosynthesis
The expression and activity of the glycosyltransferases involved in globotetraosylceramide synthesis are tightly regulated at the cellular and molecular levels, ensuring appropriate levels of this important glycosphingolipid.
Gene Expression and Transcriptional Control of Glycosyltransferases
The expression of the genes encoding the glycosyltransferases is a primary point of regulation. In piglets, the genes for several glycosphingolipid biosynthesis pathway enzymes, including B3GALNT1, have been studied to understand their regulatory mechanisms. nih.gov
Research has identified the promoter regions for these genes in piglets. nih.gov The B3GALNT1 gene was found to have one promoter, and interestingly, its promoter region contained fewer CpG sites compared to other genes in the same pathway, such as FUT1. nih.gov The presence of CpG islands is often associated with the regulation of gene expression through DNA methylation. nih.gov These findings suggest that the transcriptional regulation of B3GALNT1 in piglets may involve mechanisms that are distinct from other related glycosyltransferase genes. nih.gov Dual-luciferase reporter assays have been used to confirm the transcriptional activity of these promoters, providing insight into the regulatory networks governing globoseries glycosphingolipid biosynthesis in porcine systems. nih.gov
| Gene | Promoter Characteristics in Piglets | Implication |
| B3GALNT1 | Single promoter region with fewer CpG sites. nih.gov | Suggests potential for distinct transcriptional regulation mechanisms compared to other pathway genes. nih.gov |
| FUT1 | Two promoter regions with CpG islands. nih.gov | Indicates complex transcriptional control, possibly involving methylation. nih.gov |
Further research into the specific transcription factors and signaling pathways that modulate the expression of A4GALT and B3GALNT1 in porcine erythrocytes will provide a more complete understanding of how globotetraosylceramide levels are controlled.
Post-Translational Modifications and Trafficking of Biosynthetic Enzymes
The enzymes responsible for glycosphingolipid (GSL) synthesis, including Gb4 synthase (B4GALNT1), are transmembrane proteins that must be correctly folded, modified, and transported to their site of action in the Golgi apparatus. Their journey begins with synthesis on ribosomes in the endoplasmic reticulum (ER), followed by trafficking through the secretory pathway.
Post-translational modifications (PTMs) are critical for the proper function, stability, and localization of these enzymes. nih.govdntb.gov.ua While specific PTMs for every GSL synthase are not exhaustively characterized, common modifications for Golgi-resident enzymes include glycosylation and phosphorylation. N-linked glycosylation, the addition of oligosaccharide chains to asparagine residues, is crucial for proper protein folding and protection from degradation.
The trafficking of these enzymes from the ER to and through the Golgi cisternae is a highly regulated process. It relies on specific signals within the protein sequence, such as di-leucine or other motifs in their cytosolic tails, which interact with transport machinery like the COPII and COPI coat protein complexes that mediate vesicle budding and fusion. nih.gov The transmembrane domain of the enzyme also plays a significant role in its retention within the correct Golgi compartment, ensuring the sequential nature of GSL synthesis. nih.gov For instance, B4GALNT1 must be localized correctly within the Golgi to access its substrate, Gb3, which was synthesized in a previous step. biorxiv.org
Intracellular Compartmentation and Lipid Environment Influence on Synthesis
Glycosphingolipid biosynthesis is a spatially organized process, with different synthetic steps occurring in different compartments of the Golgi apparatus. The synthesis of the core structure, glucosylceramide (GlcCer), occurs on the cytosolic leaflet of the early Golgi. nih.gov This molecule is then translocated into the Golgi lumen, where subsequent sugar residues are added by a series of glycosyltransferases to form lactosylceramide, Gb3, and finally Gb4. nih.govbiorxiv.org This compartmentalization ensures an orderly assembly line for the creation of complex GSLs.
The lipid environment of the Golgi membrane is a critical, yet often overlooked, regulator of this process. The activity of membrane-bound enzymes like Gb4 synthase is profoundly influenced by the physical properties of the surrounding bilayer, including its thickness, curvature, and the presence of other lipids like cholesterol and phosphoinositides. nih.gov Recent structural studies of B4GALNT1 have revealed that the enzyme possesses hydrophobic surface loops that flank the active site. biorxiv.orgbiorxiv.orgresearchgate.net Molecular dynamics simulations support a model where these loops can dynamically insert into the lipid bilayer. biorxiv.orgresearchgate.net This insertion mechanism is believed to be crucial for the enzyme to access its lipid-based substrate (Gb3) embedded within the membrane and present it to the catalytic site for the addition of GalNAc. biorxiv.orgresearchgate.net Therefore, the composition and biophysical properties of the Golgi membrane directly modulate the efficiency of Gb4 synthesis.
Catabolism and Degradation of Globotetraosylceramide
The breakdown of Globotetraosylceramide is a sequential process that occurs primarily within the acidic environment of the lysosome. This catabolic pathway involves the stepwise removal of individual sugar residues from the non-reducing end of the glycolipid, a process mediated by a series of specific lysosomal hydrolases. nih.gov
Identification and Characterization of Lysosomal Hydrolases Specific for Globotetraosylceramide
The degradation of Gb4 is initiated by the cleavage of the terminal β-linked N-acetylgalactosamine (GalNAc) residue. This hydrolytic step is catalyzed by the lysosomal enzyme β-hexosaminidase . researchgate.netnih.gov In humans and other mammals, there are two major isoforms of this enzyme: Hexosaminidase A (Hex A), a heterodimer of α and β subunits, and Hexosaminidase B (Hex B), a homodimer of β subunits. Both isoforms are capable of cleaving terminal GalNAc residues from GSLs like Gb4. mdpi.com A deficiency in the activity of these enzymes leads to the accumulation of GSLs, resulting in severe lysosomal storage disorders such as Sandhoff disease. mdpi.comresearchgate.net
Once the terminal GalNAc is removed, the resulting molecule is Globotriaosylceramide (Gb3). The subsequent degradation of Gb3 is carried out by another specific lysosomal hydrolase, α-galactosidase A , which cleaves the terminal α-galactose residue. nih.govresearchgate.net
| Enzyme | Abbreviation | Function in Gb4 Metabolism | Associated Disorder (Deficiency) |
| β-1,3-N-acetylgalactosaminyltransferase 1 | B4GALNT1 / Gb4 Synthase | Synthesis: Adds GalNAc to Gb3 to form Gb4 | Hereditary Spastic Paraplegia 26 (SPG26) nih.govbiorxiv.org |
| β-Hexosaminidase A/B | Hex A/Hex B | Catabolism: Removes terminal GalNAc from Gb4 | Sandhoff Disease mdpi.com |
| α-Galactosidase A | GLA | Catabolism: Removes terminal Galactose from Gb3 | Fabry Disease nih.govresearchgate.net |
Role of Saposin Proteins in Globotetraosylceramide Degradation Pathways
The enzymatic degradation of membrane-bound lipids like Gb4 within the aqueous environment of the lysosome presents a physical challenge. The hydrophobic lipid tails are sequestered within the inner vesicles of the lysosome, making them inaccessible to the soluble hydrolases. This challenge is overcome by small, non-enzymatic glycoproteins called saposins . oup.comnih.gov
For the degradation of Gb4 and its product Gb3, Saposin B plays a crucial role. oup.comnih.govpnas.org Saposin B functions as a lipid transfer protein or a "physiological detergent." pnas.org It has the ability to bind to and extract GSLs from the lipid bilayer of intralysosomal vesicles. By forming a soluble complex with the GSL, Saposin B presents the hydrophilic sugar headgroup to the active site of the corresponding hydrolase, such as β-hexosaminidase or α-galactosidase A, thereby facilitating its cleavage. nih.govnih.gov This "liftase" mechanism is essential for the efficient catabolism of many GSLs. Deficiency in Saposin B leads to a lysosomal storage disease characterized by the accumulation of various lipids, including sulfatides (B1148509) and globotriaosylceramide, highlighting its broad and critical role in GSL degradation. nih.gov
Another activator protein, the GM2 activator protein (GM2AP), is primarily involved in the degradation of GM2 ganglioside by Hex A, but it demonstrates the general principle of activator proteins in GSL catabolism. nih.gov
| Activator Protein | Primary Hydrolase Partner(s) in Globo-series Catabolism | Function |
| Saposin B | β-Hexosaminidase, α-Galactosidase A | Binds and solubilizes Gb4/Gb3, presenting it to the hydrolase for cleavage. nih.govpnas.org |
| GM2 Activator Protein (GM2AP) | β-Hexosaminidase A | Primarily acts on GM2 ganglioside, which is structurally similar to Gb4. nih.gov |
Turnover Rates and Recycling Mechanisms in Porcine Erythrocyte Membranes
The concept of metabolic turnover, involving continuous synthesis and degradation, does not apply to Globotetraosylceramide within mature, circulating porcine erythrocytes. Mature mammalian red blood cells are anucleated and lack the necessary organelles, such as the endoplasmic reticulum, Golgi apparatus, and lysosomes, that are required for GSL synthesis and catabolism. nih.gov
The Gb4 composition of the porcine erythrocyte membrane is established during erythropoiesis (the process of red blood cell formation) in the bone marrow. nih.gov Once the erythrocyte matures and enters circulation, its GSL profile, which is predominantly composed of Gb4 (approximately 71% of neutral GSLs), remains largely static throughout the cell's lifespan. nih.gov
Therefore, the "turnover" of Gb4 in this context is linked to the lifespan of the erythrocyte itself, which is approximately 110-120 days. When red blood cells become senescent, they are removed from circulation by macrophages of the reticuloendothelial system, primarily in the spleen and liver. It is within the lysosomes of these phagocytic cells that the entire erythrocyte, including its membrane components, is broken down. The Gb4 is catabolized via the pathways described above, and its constituent parts—sugars, fatty acids, and sphingosine (B13886)—are released and can be recycled for use in new biosynthetic processes within the organism.
Structural Heterogeneity and Conformation of Globotetraosylceramide Porcine Rbc
Detailed Analysis of Glycosidic Linkages and Oligosaccharide Sequence
The carbohydrate portion of globotetraosylceramide from porcine RBCs is a linear tetrasaccharide. The specific sequence and the linkages between the monosaccharide units have been determined through detailed chemical and spectrometric analysis. The formal chemical name, 1-O-[O-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl-(1→3)-O-α-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl]-ceramide, precisely defines this structure. capes.gov.brcaymanchem.combertin-bioreagent.com
The oligosaccharide chain is constructed as follows:
A terminal N-acetylgalactosamine (GalNAc) is linked via a β-(1→3) glycosidic bond to a galactose (Gal) residue.
This galactose residue is, in turn, connected to another galactose residue through an α-(1→4) glycosidic bond.
This second galactose is linked to a glucose (Glc) residue by a β-(1→4) glycosidic bond.
Finally, the glucose residue is attached to the ceramide moiety through a β-(1→1) linkage.
This specific sequence, often abbreviated as GalNAc(β1-3)Gal(α1-4)Gal(β1-4)Glc(β1-1)Cer, is a defining characteristic of globotetraosylceramide.
Characterization of the Ceramide Moiety in Porcine Erythrocyte Globotetraosylceramide
The ceramide portion, which anchors the glycan to the cell membrane, also displays considerable heterogeneity. This variability is found in both the fatty acid chain and the sphingoid base.
Fatty Acid Composition and Chain Length Distribution
Analysis of globotetraosylceramide from porcine red blood cells reveals a diverse profile of N-acyl fatty acids. A notable feature is the prevalence of very long-chain fatty acids (VLCFAs). The predominant fatty acid is tetracosanoic acid (C24:0). nih.govfrontiersin.org Other significant fatty acyl chains include docosanoic acid (C22:0) and hexadecanoic acid (C16:0). caymanchem.combertin-bioreagent.comnih.gov
Furthermore, a significant portion of these fatty acids are hydroxylated at the C2 position. Specifically, 2-hydroxy tetracosanoic acid (hC24:0) is a prominent component. caymanchem.combertin-bioreagent.com Studies have shown that all major classes of neutral glycosphingolipids in porcine erythrocytes, including globotetraosylceramide, contain a high concentration of 2-hydroxy fatty acids, often exceeding 20% of the total fatty acids in each class. nih.gov The presence of these hydroxylated fatty acids can influence the lipid's interaction with neighboring molecules in the cell membrane.
| Fatty Acid | Abbreviation | Commonality |
|---|---|---|
| Tetracosanoic acid | C24:0 | Predominant |
| Docosanoic acid | C22:0 | Significant |
| Hexadecanoic acid | C16:0 | Significant |
| 2-hydroxy tetracosanoic acid | hC24:0 | Significant |
Sphingoid Base Heterogeneity and Hydroxylation Patterns
The long-chain amino alcohol, or sphingoid base, that forms the backbone of the ceramide moiety also exhibits variability. In the globotetraosylceramide of porcine erythrocytes, the predominant sphingoid base is C18-sphingosine. nih.gov However, other sphingoid bases, such as C18-phytosphingosine, have been identified in other glycosphingolipid classes within the same cells, suggesting a potential for minor variations in the sphingoid base composition of globotetraosylceramide as well. nih.gov This natural variation in the sphingoid backbone is a common feature of glycosphingolipids derived from biological sources. caymanchem.combertin-bioreagent.com
| Sphingoid Base | Abbreviation | Predominance in Globotetraosylceramide |
|---|---|---|
| Sphingosine (B13886) | C18-sphingosine | Predominant |
| Phytosphingosine | C18-phytosphingosine | Present in other GSLs, potential for minor presence |
Isomeric Forms and Anomeric Configurations of Glycosidic Bonds
In porcine RBC globotetraosylceramide, the anomeric configurations of the four glycosidic bonds are precisely defined:
GalNAc β1 -3Gal
Gal α1 -4Gal
Gal β1 -4Glc
Glc β1 -1Cer
This specific combination of β, α, and β linkages dictates the shape of the glycan headgroup, influencing how it is presented on the cell surface and its ability to interact with other molecules.
Conformational Dynamics of Globotetraosylceramide in Biological Membranes
Within the fluid environment of the plasma membrane, globotetraosylceramide is not static. Its conformation and lateral mobility are influenced by its molecular structure, particularly the nature of its ceramide moiety, and its interactions with other membrane components. The long, saturated fatty acyl chains, especially C24:0, of globotetraosylceramide promote its association with cholesterol and other sphingolipids to form specialized membrane microdomains known as lipid rafts. nih.govmdpi.com
The presence of ceramide, the lipid component of globotetraosylceramide, is known to induce the formation of more rigid and ordered membrane domains. mdpi.com This can lead to the coalescence of smaller lipid rafts into larger platforms, which can serve to concentrate or segregate membrane proteins and receptors. mdpi.com The conformational dynamics of globotetraosylceramide, therefore, play a significant role in the organization and fluidity of the cell membrane.
Influence of Structural Microheterogeneity on Functional Specificity
The structural microheterogeneity observed in both the glycan and ceramide portions of globotetraosylceramide has direct implications for its biological functions. For instance, the length of the fatty acid chain can influence the partitioning of the molecule into different membrane domains. Globotetraosylceramide containing very long-chain fatty acids, such as C24:0, is preferentially localized in detergent-insoluble, raft-like membrane domains. nih.gov In contrast, species with shorter fatty acids like C16:0 may have different membrane distributions. nih.gov
This differential localization is functionally significant. Lipid rafts are known to be platforms for signal transduction and receptor activity. By localizing within these domains, globotetraosylceramide can act as a receptor for various ligands, including certain bacterial toxins and viruses. caymanchem.combertin-bioreagent.com The specific conformation and presentation of the tetrasaccharide headgroup, influenced by the underlying ceramide structure, will determine the specificity and affinity of these binding interactions. Therefore, the microheterogeneity in the ceramide moiety can fine-tune the functional capacity of globotetraosylceramide by modulating its spatial organization within the cell membrane.
Biological Roles and Functional Mechanisms of Globotetraosylceramide
Cell Surface Receptor Functionality
Globotetraosylceramide, a neutral glycosphingolipid found on the outer leaflet of the plasma membrane, functions as a crucial receptor for various extracellular ligands. Its strategic position allows it to participate in cell-cell and cell-matrix interactions, mediating recognition events that are vital for cellular communication and physiological processes.
Adhesion Molecule Recognition and Binding Sites
While direct binding studies for a wide range of adhesion molecules to porcine RBC Globotetraosylceramide are specific, the broader family of globosides is implicated in processes involving cell adhesion. nih.govnih.gov In inflammatory responses, for instance, glycosphingolipids on the cell surface can be recognized by selectins, a class of adhesion molecules on leukocytes, facilitating their recruitment to sites of inflammation. bbk.ac.uknumberanalytics.com Studies on vascular endothelial cells have shown that the expression of Gb4 increases during inflammatory reactions induced by TNF-alpha. nih.gov This upregulation suggests a potential role for Gb4 in modulating cell adhesion during inflammation, acting as a binding site for molecules involved in the inflammatory cascade. nih.gov The carbohydrate portion of Gb4 presents a unique structural motif that can be recognized by the lectin domains of adhesion molecules, initiating cellular contact and response.
Specificity in Ligand-Globotetraosylceramide Interactions
The interaction between Gb4 and its ligands is highly specific, dictated by the unique tetrasaccharide structure of the glycolipid. A primary example of this specificity is the binding of the pig edema disease toxin, a Shiga-like toxin produced by certain strains of Escherichia coli. nih.gov Research has demonstrated that this toxin binds specifically and with high affinity to Globotetraosylceramide. nih.gov The binding is significantly reduced with structurally similar glycolipids, highlighting the precise molecular recognition involved.
Table 1: Binding Specificity of Pig Edema Disease Toxin to Various Glycolipids
| Glycolipid | Structure | Toxin Binding Affinity |
|---|---|---|
| Globotetraosylceramide (Gb4) | GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer | High |
| Globotriaosylceramide (Gb3) | Galα1-4Galβ1-4Glc-Cer | Reduced |
| Forssman Antigen | GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer | Markedly Reduced |
| Isogloboside | GalNAcβ1-3Galα1-3Galβ1-4Glc-Cer | Efficient |
| Paragloboside | Galβ1-4GlcNAcβ1-3Galβ1-4Glc-Cer | No Binding |
Data sourced from: nih.gov
This specificity is critical, as the binding of the toxin is the initial step in its cytotoxic mechanism. The terminal N-acetylgalactosamine (GalNAc) linked in a β1-3 configuration to the core globotriaosyl structure is a key determinant for high-affinity binding. nih.gov
Involvement in Membrane Microdomain Organization (Lipid Rafts)
Gb4 is not uniformly distributed across the cell membrane but is instead concentrated in specialized microdomains known as lipid rafts. These platforms are crucial for organizing and regulating complex cellular processes. mdpi.com
Association with Cholesterol and Sphingomyelin (B164518) in Porcine Erythrocyte Membranes
Lipid rafts are dynamic membrane regions enriched in cholesterol and sphingolipids, such as sphingomyelin. mdpi.commdpi.com Globotetraosylceramide, as a sphingolipid, naturally partitions into these ordered domains. In porcine erythrocyte membranes, Gb4 associates with cholesterol and sphingomyelin through a combination of hydrogen bonding and van der Waals forces. The saturated acyl chains of Gb4 pack tightly with cholesterol and the sphingoid backbone of sphingomyelin, creating a more ordered and less fluid environment compared to the surrounding phospholipid bilayer. researchgate.net While a specific interaction between cholesterol and sphingomyelin is debated, their co-segregation is driven by the physicochemical properties of the lipids, such as hydrophobic mismatch, which promotes the formation of these stable microdomains. researchgate.net The presence of Gb4 within these rafts is essential for their structural integrity and function.
Influence on Membrane Fluidity and Lateral Diffusion of Associated Proteins
The enrichment of Gb4, cholesterol, and sphingomyelin in lipid rafts significantly alters the biophysical properties of the membrane. These domains are more tightly packed and ordered, leading to a decrease in local membrane fluidity. researchgate.netresearchgate.net This reduced fluidity, or increased stiffness, creates a distinct environment that restricts the lateral diffusion of proteins and lipids that are associated with the raft. mdpi.com Conversely, proteins excluded from rafts exhibit more rapid diffusion in the more fluid regions of the membrane. This differential mobility is a key mechanism for controlling molecular interactions at the cell surface. The acyl chain length and degree of saturation in the ceramide portion of Gb4 can further modulate these properties; longer, saturated chains contribute to a more ordered and less fluid domain. researchgate.net
Role in Protein Sorting and Signal Transduction Platform Formation
By creating a unique biophysical environment, Gb4-containing lipid rafts function as critical platforms for protein sorting and signal transduction. nih.gov Many signaling proteins, including receptors, kinases, and G-proteins, are preferentially localized to lipid rafts. This clustering of signaling molecules facilitates efficient signal transmission by bringing interacting components into close proximity. nih.gov
Table 2: Molecular Species of Globotetraosylceramide in Cellular Microdomains
| Gb4 Molecular Species (Ceramide Moiety) | Cellular Location | Implication |
|---|---|---|
| Gb4 with C24:0 fatty acid | Predominantly in caveolae/lipid raft-enriched domains of activated endothelial cells | Enhanced during inflammatory reaction, suggesting a role in signaling platforms. |
| Gb4 with C16:0 fatty acid | Found as a major species in endothelial cells (also major species in plasma) | Constitutive presence, likely involved in baseline membrane structure and function. |
Data sourced from: nih.gov
Research indicates that Gb4 is involved in sorting proteins into these signaling platforms. nih.gov For example, in activated endothelial cells, Gb4 containing very long-chain fatty acids is predominantly found in lipid raft domains, suggesting a role in organizing these platforms during cellular responses like inflammation. nih.gov By sequestering or excluding specific proteins, these Gb4-rich domains can either activate or inhibit signaling pathways, adding a crucial layer of regulation to cellular responses. nih.gov This organizational role establishes lipid rafts as essential hubs for integrating extracellular signals into intracellular responses.
Modulation of Cellular Signal Transduction Pathways
Glycosphingolipids, including Gb4, are crucial in regulating cellular signaling by interacting with key proteins involved in signal transduction. mdpi.com These interactions can lead to various outcomes, such as altering protein conformation, regulating protein dimerization, and organizing signaling molecules within membrane microdomains. mdpi.com
Interaction with Receptor Tyrosine Kinases and G-Protein Coupled Receptors
Glycosphingolipids are known to modulate the activity of receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), which are critical for cellular communication. mdpi.comnih.govkhanacademy.orgyoutube.comyoutube.comyoutube.com RTKs are high-affinity cell surface receptors for many growth factors, cytokines, and hormones. youtube.com The binding of a ligand to an RTK typically induces receptor dimerization and autophosphorylation, initiating a signaling cascade. youtube.comyoutube.comnih.gov Glycosphingolipids can influence this process by interacting with the receptors, thereby affecting their activation state. mdpi.comnih.gov For instance, some gangliosides have been shown to inhibit the autophosphorylation of the epidermal growth factor receptor (EGFR), a well-known RTK. mdpi.comnih.gov
GPCRs constitute a large and diverse family of membrane receptors that respond to a wide array of external signals. khanacademy.orgyoutube.com Upon ligand binding, GPCRs activate intracellular G-proteins, which in turn trigger downstream signaling events. khanacademy.orgyoutube.com While direct interactions between Gb4 and specific GPCRs are still under investigation, the localization of both in lipid rafts suggests a potential for regulatory interplay.
Recent research has identified an association between Gb4 d18:1/16:0 and a subnetwork enriched for T cell receptor signaling pathways, including key molecules like PDCD1, CD86, PTPRC, CD247, and IFNG. nih.gov This suggests a role for specific molecular species of Gb4 in modulating T cell responses. nih.gov
Downstream Signaling Cascade Activation and Regulation
The interaction of glycosphingolipids with receptors can trigger a cascade of downstream signaling events. mdpi.comkhanacademy.org For example, the activation of RTKs leads to the recruitment and phosphorylation of various intracellular proteins containing SH2 and PTB domains, such as Src and phospholipase Cγ, which then initiate further signaling pathways. youtube.com
Integrative network analysis has revealed a correlation between the levels of Gb4 d18:1/16:0 and genes involved in T cell receptor signaling. nih.gov This finding points towards a specific role for this Gb4 species in the regulation of signaling cascades within T cells. nih.gov Furthermore, the disruption of glycosphingolipid metabolism has been shown to affect downstream signaling pathways, such as protein O-GlcNAcylation, which is a dynamic modification of nuclear and cytoplasmic proteins responsive to a wide range of cellular signaling activities. biorxiv.org
Impact on Cell Proliferation, Differentiation, and Apoptosis Mechanisms
Glycosphingolipids are deeply involved in the regulation of fundamental cellular processes like proliferation, differentiation, and apoptosis. researchgate.net The modulation of signaling pathways by Gb4 can have a profound impact on these mechanisms. For instance, the inhibition of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids including Gb4, has been shown to induce antiproliferative and pro-apoptotic effects in certain cancer cell models. unipr.it
Studies have demonstrated that the interaction of the Fas receptor, a death receptor, with Gb3 is crucial for the activation of the apoptotic pathway. nih.gov While this study focused on Gb3, the structural similarity and co-localization with Gb4 suggest potential overlapping or cooperative roles in regulating apoptosis. In some contexts, an increase in Gb3 expression has been directly linked to apoptosis. nih.gov Conversely, the accumulation of ceramide, a precursor for Gb4, is a well-known regulator of apoptosis. unipr.it
Immunological Functions
Globotetraosylceramide is not only a structural component of the cell membrane but also an active participant in the immune system, functioning as an antigen and a modulator of immune responses. encyclopedia.pub
Role as a Glycosphingolipid Antigen: Epitope Mapping and Antibody Recognition
Glycosphingolipids, including Gb4, are recognized as antigens by the immune system, capable of eliciting an antibody response. encyclopedia.pub Antibodies that specifically recognize the glycan structures of GSLs have been instrumental in cell identification and disease diagnosis. encyclopedia.pub
The immunogenicity of Gb4 has been demonstrated by the generation of polyclonal antibodies in rabbits immunized with purified globoside (B1172493). caymanchem.comcreative-diagnostics.com These antibodies can be used for the immunochemical detection of globotetraosylceramides through techniques like ELISA and TLC immunoblotting. caymanchem.comcreative-diagnostics.com The minimal structure recognized by some pathogens and their toxins is the Galα1,4Gal sequence present in both Gb3 and Gb4, highlighting a key epitope. creative-diagnostics.com The fine mapping of epitopes on glycosphingolipids is crucial for understanding the specifics of antibody recognition and for the development of diagnostic and therapeutic tools. carterra-bio.comjpt.comnih.gov
| Antibody Type | Immunogen | Recognized Epitope/Antigen | Application |
| Rabbit Polyclonal | Purified globotetraosylceramide and complete Freund's adjuvant | Globotetraosylceramide (Globoside GL-4) | ELISA, TLC immunoblotting |
| Monoclonal Antibody (2B6) | Truncated recombinant gD protein of BoHV-1 | Linear B-cell epitope on gD | Neutralizing activity against BoHV-1 |
This table provides examples of antibody recognition of glycosphingolipid antigens and is not an exhaustive list.
Modulation of Innate Immune Responses and Cytokine Production
Gb4 plays a role in modulating innate immune responses. nih.gov Macrophages, key cells of the innate immune system, show a significant increase in Gb3 and Gb4 during the resolution phase of the pro-inflammatory response induced by lipopolysaccharide (LPS). nih.gov LPS, a component of gram-negative bacteria, stimulates a strong innate immune response by interacting with receptors like TLR4. nih.gov
The expression of Gb4 on the surface of human umbilical vein endothelial cells (HUVECs) is increased in a time-dependent manner following stimulation with the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This suggests a role for Gb4 in the inflammatory response of the endothelium. nih.govnih.gov Furthermore, TNF-α has been shown to increase the expression of other glycosphingolipids like Gb3, GM2, and GM3 by upregulating their respective synthases. nih.gov
Integrative analysis has linked Gb4 d18:1/16:0 to a subnetwork enriched for T cell receptor signaling, which includes IFNG (Interferon-gamma), a critical cytokine in both innate and adaptive immunity. nih.gov This finding further supports the role of specific Gb4 species in modulating cytokine production and immune cell function. nih.gov
| Immune Cell/Process | Role/Modulation by Globotetraosylceramide | Key Findings |
| Macrophages | Upregulated during the resolution phase of pro-inflammatory response. | Significant increase in Gb3 and Gb4 levels after LPS stimulation. nih.gov |
| Endothelial Cells | Expression is induced by the pro-inflammatory cytokine TNF-α. | Increased surface expression of Gb4 on HUVECs after TNF-α stimulation. nih.govnih.gov |
| T Cells | Associated with T cell receptor signaling pathways. | Gb4 d18:1/16:0 is linked to a subnetwork including genes for T cell activation and the cytokine IFNG. nih.gov |
This table summarizes the known roles of Globotetraosylceramide in modulating innate immune responses and is based on current research findings.
Interaction with Immune Cell Receptors and Adhesion Molecules
Glycosphingolipids (GSLs) are integral to the function of immune cells, participating in differentiation, signaling, and cellular cross-talk. numberanalytics.com Globotetraosylceramide, in particular, has been identified as a key modulator during inflammatory responses. In studies of primary human macrophages, specific species of Gb4 have been directly associated with pathways involving cell adhesion molecules. researchgate.net
Integrative network analysis of lipidomic and transcriptomic data from macrophages stimulated with lipopolysaccharide (LPS) revealed that Gb4 (specifically the d18:1/16:0 species) is linked to a subnetwork enriched for T cell receptor signaling. researchgate.net This suggests a role for Gb4 in modulating the adaptive immune response, potentially by organizing membrane microdomains or directly interacting with receptor complexes. The expression of GSLs like Gb4 changes as immune cells differentiate and become activated, indicating that these molecules are actively involved in orchestrating the immune response. numberanalytics.com Macrophages, which are central to the innate immune system, utilize these lipid pools to coordinate an effective defense. researchgate.net
Pathogen Recognition and Host Cell Adhesion
The carbohydrate portion of globotetraosylceramide, exposed on the cell surface, serves as a docking site for a variety of pathogens, including viruses, bacteria, and their toxins. numberanalytics.comfrontiersin.org This interaction is often the first and a determining step in the process of infection.
Glycosphingolipids are widely used by non-enveloped viruses as attachment receptors. frontiersin.orgnih.gov The interaction can be a critical determinant of host susceptibility and tropism. frontiersin.org
Parvoviruses: The role of globotetraosylceramide (Gb4) in human parvovirus B19 (B19V) infection is complex and has been a subject of detailed investigation. Initially proposed as the primary cellular receptor, subsequent research has revealed a more nuanced function. nih.govwikipedia.org Current findings demonstrate that Gb4 is not essential for the initial binding or internalization of B19V into permissive erythroid cells; this role is attributed to a different cognate receptor (VP1uR). wikipedia.org
Instead, Gb4 is indispensable at a post-internalization stage, before the viral DNA is delivered to the nucleus. wikipedia.org After the virus enters the cell and is trafficked into the endosomal compartment, an acidic environment (low pH) acts as a switch, enabling the virus capsid to bind to Gb4. wikipedia.org This interaction within the endosome is a crucial step for the infectious endocytic trafficking of the virus, allowing it to proceed with the infection cycle. In the absence of Gb4, internalized viruses are arrested in the endosomes and cannot establish a productive infection. wikipedia.org
Rotaviruses: Rotaviruses, a major cause of gastroenteritis, also utilize glycosphingolipids for host cell attachment. frontiersin.org While some animal rotavirus strains are known to bind to sialic acid-containing receptors, the broader family demonstrates a capacity to interact with various GSLs, which serve as important attachment factors facilitating infection. frontiersin.org
Shiga Toxin (Stx): Globotetraosylceramide is a well-established receptor for Shiga toxins, which are major virulence factors for certain strains of E. coli. nih.govnih.gov The binding of the toxin to the cell surface is a prerequisite for its internalization and subsequent cytotoxic effects. mdpi.comnih.gov
Research shows that different forms of Shiga toxin interact with Gb4 with varying affinities. Shiga toxin 1 (Stx1) can bind directly to the isolated tetrasaccharide of Gb4. nih.gov In contrast, the binding of Shiga toxin 2 (Stx2) is more complex. Stx2 binding is significantly influenced by the lipid portion (ceramide) of the molecule and the surrounding lipid environment of the cell membrane. nih.gov The presence of other membrane components, such as phosphatidylcholine and cholesterol, enhances the binding of both Stx1 and Stx2 to Gb4. nih.gov Some variants, like the porcine edema disease toxin (Stx2e), have also been reported to bind to Gb4. nih.gov
Cholera Toxin: While Shiga toxin utilizes globosides, the primary receptor for Cholera toxin is the ganglioside GM1. Studies have shown that when the dynamics of globotriaosylceramide (a related globoside) are disrupted, the trafficking of Shiga toxin is strongly inhibited, but the trafficking of Cholera toxin on its GM1 receptor is not impaired. mdpi.com This demonstrates the high specificity of toxin-receptor interactions at the cell surface.
The mechanisms of parasite adhesion to host cells are diverse and often involve specific molecular interactions between parasite surface proteins and host cell receptors. numberanalytics.comnumberanalytics.com
For many of the most-studied protozoan parasites, globotetraosylceramide does not appear to be the primary receptor for host cell adhesion.
Leishmania species interact with host macrophages through various molecules, including parasite-derived lipophosphoglycan (LPG) and host receptors like complement receptors (CR1, CR3) and Toll-like receptors (TLRs), with no demonstrated binding to Gb4. nih.govmdpi.com
Trypanosoma cruzi , the agent of Chagas disease, utilizes secreted proteins like cruzipain and interacts with host cell polypeptides and adhesion molecules such as those in the selectin family to facilitate invasion. nih.govnih.govfrontiersin.org
Plasmodium falciparum , the parasite responsible for the deadliest form of malaria, relies on parasite-derived proteins like PfEMP1 expressed on the surface of infected red blood cells to adhere to host endothelial receptors such as CD36 and ICAM-1. numberanalytics.comnih.gov
Furthermore, direct binding studies with the fungal parasite Paracoccidioides brasiliensis have shown that it does not bind to globoside (Gb4). nih.gov This suggests that while Gb4 is a critical receptor for certain viruses and bacterial toxins, its role in mediating parasite adhesion is not universal and appears to be limited, with many parasites having evolved to utilize different host molecules for attachment and invasion.
Data Tables
Table 1: Pathogen and Toxin Interactions with Globotetraosylceramide (Gb4)
| Pathogen/Toxin | Interaction Type | Role of Globotetraosylceramide (Gb4) | Key Findings | Citations |
| Human Parvovirus B19 | Viral Receptor | Post-internalization trafficking | Essential for infectious trafficking from the endosome; binding is pH-dependent and occurs in acidic compartments. Not the primary attachment receptor. | nih.govwikipedia.org |
| Shiga Toxin 1 (Stx1) | Toxin Receptor | Direct binding | Binds to the glycan portion of Gb4. Binding is enhanced by the presence of other membrane lipids. | nih.gov |
| Shiga Toxin 2 (Stx2) | Toxin Receptor | Context-dependent binding | Binding is influenced by the ceramide structure and the surrounding lipid environment (e.g., cholesterol). | nih.gov |
| Cholera Toxin | Toxin Receptor | No significant binding | Does not use Gb4 as a primary receptor; preferentially binds to the ganglioside GM1. | mdpi.com |
| Paracoccidioides brasiliensis | Parasite Adhesion | No binding detected | The fungal parasite does not adhere to Gb4 in direct binding assays. | nih.gov |
Analytical and Methodological Approaches for Globotetraosylceramide Research
Extraction and Purification Techniques from Porcine Erythrocytes
The initial and most critical step in the analysis of Globotetraosylceramide from porcine erythrocytes is its effective extraction and purification. Given that glycosphingolipids (GSLs) like Gb4 are embedded within a complex lipid and protein environment in the cell membrane, these processes are designed to isolate them from interfering substances. nih.gov
The extraction of GSLs from biological sources such as porcine red blood cells is foundational for their subsequent analysis. The primary goal is to efficiently separate lipids, including Gb4, from other cellular components like proteins and nucleic acids which can interfere with analytical techniques, particularly mass spectrometry. nih.gov Historical methods, such as those developed by Folch and Bligh & Dyer, have been widely used, typically employing a biphasic solvent system of chloroform (B151607) and methanol (B129727).
Modern protocols have been optimized for better recovery, safety, and efficiency. One advanced approach is the use of a unified monophasic lipid extraction protocol. nih.gov For instance, a solvent system of methanol (MeOH), methyl tert-butyl ether (MTBE), and isopropanol (B130326) (IPA) has been shown to provide excellent extraction efficiency for a wide range of lipids, from polar to apolar. nih.gov Another effective method for extracting sphingolipids from whole blood utilizes a single-phase butanol extraction. preprints.org
The general procedure involves the homogenization of the porcine erythrocyte sample in the chosen solvent mixture. This disrupts the cell membranes, allowing the solvents to solubilize the lipids. Following lipid extraction, a liquid-liquid partitioning step is often introduced by adding water, which creates two distinct phases. The GSLs are preferentially partitioned into the organic phase, while more polar contaminants like salts and small molecules move to the aqueous phase. This crude lipid extract is then collected for further purification.
Table 1: Comparison of Solvent Systems for Glycosphingolipid Extraction
| Solvent System (v/v/v) | Type | Advantages |
| Chloroform:Methanol (2:1) | Biphasic | Well-established, effective for a broad range of lipids. |
| MTBE:Methanol:Water | Biphasic | "Greener" alternative to chloroform, good recovery. nih.gov |
| Methanol:MTBE:Isopropanol (1.3:1:1) | Monophasic | Simplified protocol (no phase separation), high efficiency for both polar and apolar lipids. nih.gov |
| Butanol (single phase) | Monophasic | Good recovery for sphingolipids, suitable for whole blood samples. preprints.org |
This table provides an overview of common solvent systems used for the extraction of glycosphingolipids.
Following solvent extraction, the resulting lipid mixture contains Gb4 alongside a multitude of other lipid species. Chromatographic techniques are therefore essential for purifying Gb4 to a high degree.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation of complex lipid mixtures. nih.gov For GSLs, normal-phase HPLC is particularly effective, separating molecules based on the polarity of their carbohydrate head groups. An Ultra-High-Performance Liquid Chromatography (UPLC) system, which uses smaller particle size columns, can achieve even higher resolution and faster separation, proving crucial for separating isobaric GSLs (molecules with the same mass but different structures), such as different glycoforms of Gb4 or separating it from isomers like globotriaosylceramide (Gb3). researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers a high sample throughput for screening and purification. The lipid extract is spotted on a silica (B1680970) plate, which is then developed in a chamber with a specific solvent system. The separation is based on the differential migration of lipids up the plate. HPTLC can be used as a binding assay to assess the specificity of interactions, for example, by overlaying the developed plate with a toxin known to bind Gb4. nih.gov
Affinity Chromatography (AC): This powerful technique separates molecules based on highly specific binding interactions. nih.gov For Gb4 purification, a column is prepared with an immobilized ligand that has a specific affinity for Gb4. This ligand could be an antibody that recognizes the glycan part of Gb4 or a lectin that binds to a specific sugar residue. The crude lipid extract is passed through the column, and only Gb4 binds to the ligand, while other lipids are washed away. The purified Gb4 is then eluted by changing the buffer conditions to disrupt the binding interaction. High-Performance Affinity Chromatography (HPAC) utilizes high-pressure compatible supports, offering greater speed and precision. nih.gov
The term Globotetraosylceramide can describe a population of molecules that differ in their ceramide structure (e.g., fatty acid chain length and hydroxylation) or exhibit minor variations in their glycan structure. Isolating these specific glycoforms is crucial for understanding their distinct biological roles. Enrichment strategies are designed to selectively capture glycopeptides or glycolipids based on shared structural features. nih.gov
One common strategy is Hydrophilic Interaction Chromatography (HILIC) . In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent, like acetonitrile. nih.gov This method is excellent for separating compounds based on the hydrophilicity of their carbohydrate headgroups, effectively enriching for GSLs and separating different classes. nih.govnih.gov
Another powerful approach is lectin affinity chromatography . Lectins are proteins that bind to specific carbohydrate structures. By using a panel of lectins with known specificities, it is possible to enrich for GSLs containing particular sugar motifs. Boronic acid affinity chromatography is another chemical enrichment method that can be used to capture glycoproteins and could be adapted for glycolipids. researchgate.net These enrichment steps are critical for detecting low-abundance glycoforms that might otherwise be missed in a complex mixture. nih.gov
Structural Characterization and Glycoform Profiling
Once Gb4 has been purified, the next step is to confirm its identity and precisely determine its molecular structure. Mass spectrometry is the central analytical tool for this purpose. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements of the intact molecule, typically with a mass error of less than 5 parts per million (ppm). preprints.org This precision allows for the confident determination of the elemental composition of a molecule. When coupled with a separation technique like liquid chromatography (LC-HRMS), it becomes a powerful tool for "fingerprinting" the GSL profile of a sample. mdpi.com
In the context of porcine Gb4, HRMS can distinguish between different glycoforms that vary in their ceramide moiety. For example, a Gb4 molecule containing a C24:0 fatty acid will have a different exact mass than one containing a C22:0 fatty acid. nih.govcaymanchem.com By comparing the measured masses to a database of theoretical masses for known GSLs, a comprehensive profile of the Gb4 species present in the sample can be generated. preprints.org Advanced mass analyzers like Orbitrap and Time-of-Flight (TOF) are commonly used to achieve the high resolution required for this work. nih.gov
Table 2: Example of High-Resolution Mass Spectrometry Data for Porcine Gb4 Glycoforms
| Fatty Acyl Chain | Molecular Formula ([M+Na]⁺) | Theoretical m/z |
| C22:0 (Behenic acid) | C₆₆H₁₂₂N₂O₂₃Na | 1333.8293 |
| C24:0 (Lignoceric acid) | C₆₈H₁₂₆N₂O₂₃Na | 1361.8606 |
| C24:1 (Nervonic acid) | C₆₈H₁₂₄N₂O₂₃Na | 1359.8450 |
| hC24:0 (2-Hydroxy Lignoceric acid) | C₆₈H₁₂₆N₂O₂₄Na | 1377.8555 |
This table illustrates how HRMS can differentiate between Gb4 glycoforms based on precise mass-to-charge (m/z) measurements of their sodium adducts. The ceramide backbone is assumed to be d18:1 sphingosine (B13886).
While HRMS provides the elemental composition, Tandem Mass Spectrometry (MS/MS) is required to elucidate the detailed structure of the molecule. nih.gov In an MS/MS experiment, a specific ion (the "precursor ion," e.g., the [M+H]⁺ or [M+Na]⁺ of a specific Gb4 glycoform) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed.
The fragmentation pattern is highly informative and not random.
Glycosidic Bond Cleavage: The bonds linking the sugar units together will break, producing a series of fragment ions. The mass difference between these fragments corresponds to the mass of individual sugar residues (e.g., N-acetylhexosamine, hexose). This allows for the determination of the carbohydrate sequence. researchgate.netnih.gov
Ceramide Moiety Analysis: Fragmentation also occurs within the ceramide portion of the molecule. Specific fragments can reveal the identity of the long-chain base (e.g., d18:1 sphingosine) and the fatty acyl chain (e.g., C24:0). nih.govresearchgate.net For example, a characteristic fragment ion at m/z 264.26 is often indicative of a sphingosine (d18:1) backbone. nih.gov
By piecing together the information from these fragment ions, the complete structure of the Gb4 molecule can be determined, including the sequence of the four sugars (GalNAc-Gal-Gal-Glc) and the specific composition of the ceramide lipid anchor. researchgate.netresearchgate.net
Table 3: Interpretation of a Hypothetical MS/MS Fragmentation Pattern for Gb4 (C24:0/d18:1)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Mass Loss | Structural Interpretation |
| 1361.86 ([M+Na]⁺) | 1158.78 | 203.08 | Loss of terminal N-acetylhexosamine (GalNAc) |
| 1158.78 | 996.73 | 162.05 | Loss of a hexose (B10828440) (Gal) |
| 996.73 | 834.68 | 162.05 | Loss of a hexose (Gal) |
| 834.68 | 672.63 | 162.05 | Loss of a hexose (Glc), leaving the ceramide moiety |
| 1361.86 ([M+Na]⁺) | 264.26 | - | Characteristic fragment of sphingosine (d18:1) backbone |
This table provides a simplified example of how MS/MS fragment ions are used to deduce the glycan sequence and identify components of the ceramide moiety of Globotetraosylceramide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Conformation and Anomeric Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the primary structure and three-dimensional conformation of complex carbohydrates like globotetraosylceramide. researchgate.netglycopedia.eu Solution-state NMR spectroscopy allows for the detailed analysis of the glycan's preferred shapes, internal motions, and interactions with other molecules at an atomic level. glycopedia.eubohrium.com
One of the key applications of NMR in glycobiology is the determination of the anomeric configuration (α or β) of the glycosidic linkages between the monosaccharide units. creative-proteomics.com The chemical shifts and coupling constants of the anomeric protons, which typically resonate in a distinct region of the 1H-NMR spectrum (around 4.3-5.9 ppm), provide definitive information about their stereochemistry. creative-proteomics.com For instance, α-anomeric protons generally resonate at a lower field compared to their β-counterparts. creative-proteomics.com Advanced NMR techniques, such as 2D correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish through-bond and through-space connectivities, respectively, which helps in sequencing the glycan chain and defining its conformation. nih.gov
The inherent flexibility of oligosaccharides can be a challenge for conformational studies. However, methods like attaching the glycan to a protein or using paramagnetic tags can help in overcoming these limitations by revealing the 3D shape of complex glycans. nih.govnih.gov Furthermore, computational tools and databases are increasingly used in conjunction with NMR data to refine the structural models of glycans like globotetraosylceramide. nih.gov
Infrared and Raman Spectroscopy for Structural Insights
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the molecular structure of glycosphingolipids. These methods are sensitive to the chemical bonds and functional groups present in the molecule, offering a molecular fingerprint that can be used for characterization. nih.gov
Immunochemical Detection and Quantification Methods
Immunochemical methods leverage the high specificity of antibodies to detect and quantify globotetraosylceramide in various biological contexts. These techniques are crucial for studying its expression and localization.
Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay for the quantitative detection of specific antigens. A novel quantitative detection method for Shiga toxin 2e (Stx2e) has been developed based on its specific binding to the globotetraosylceramide (Gb4) receptor. nih.govsemanticscholar.org This Gb4-ELISA demonstrates high specificity, with no cross-reactivity observed with other Shiga toxins like Stx1 and Stx2. nih.govsemanticscholar.org
In this assay, microtiter plates are coated with globotetraosylceramide. When a sample containing the target molecule (e.g., Stx2e) is added, it binds to the immobilized Gb4. The amount of bound target is then quantified using a specific antibody conjugated to an enzyme, which catalyzes a colorimetric or fluorometric reaction. The intensity of the signal is directly proportional to the concentration of the analyte. For the recombinant Stx2e B subunit, a linear relationship between absorbance and concentration was observed in the range of 20–2,500 ng/ml, highlighting the quantitative nature of this assay. nih.govsemanticscholar.org The development and validation of such ELISAs are critical for applications like the diagnosis of porcine edema disease, where quantitative assessment of toxin levels is important. semanticscholar.org
| Assay | Target Analyte | Linear Range | Key Finding |
| Gb4-ELISA | Recombinant Stx2e B subunit | 20–2,500 ng/ml | High specificity for Stx2e with no cross-reactivity to Stx1 and Stx2. nih.govsemanticscholar.org |
Flow Cytometry for Cell Surface Expression and Antigenicity Studies
Flow cytometry is a powerful technique for analyzing the characteristics of cells in a suspension as they pass through a laser beam. It is particularly well-suited for studying the expression of cell surface molecules like globotetraosylceramide. By using fluorescently labeled antibodies or lectins that specifically bind to Gb4, the presence and relative abundance of this glycolipid on the surface of individual cells can be quantified. creative-biolabs.comnih.gov
This method has been employed to analyze the expression of globo-series glycosphingolipids, including Gb4, on various cell types, such as lymphocytes. nih.gov For instance, studies have shown that mature thymocytes and B-cells in secondary lymphoid organs bind to antibodies against Gb4. nih.gov Flow cytometry can also be used to investigate changes in Gb4 expression under different physiological or pathological conditions, such as upon stimulation with inflammatory mediators like TNF-alpha. nih.gov The quantitative nature of flow cytometry allows for the determination of the percentage of positive cells and the mean fluorescence intensity, which corresponds to the antigen density on the cell surface. frontiersin.org
| Cell Type | Marker | Finding |
| Mouse Mature Thymocytes | Anti-Gb(4)Cer antibody | Positive for Gb(4)Cer expression. nih.gov |
| Mouse B-cells | Anti-Gb(4)Cer antibody | Positive for Gb(4)Cer expression. nih.gov |
| Vascular Endothelial Cells | Anti-Gb4 antibody | Increased cell surface expression of Gb4 after TNF-alpha stimulation. nih.gov |
Immunohistochemistry and Immunofluorescence Microscopy for Tissue Localization
Immunohistochemistry (IHC) and immunofluorescence (IF) microscopy are invaluable techniques for visualizing the distribution of globotetraosylceramide within tissues. These methods utilize antibodies that specifically recognize Gb4, which are then detected using either an enzyme-based colorimetric reaction (IHC) or a fluorescent tag (IF).
IHC studies have revealed the localization of Gb4 in various tissues. For example, in scirrhous gastric cancer tissues, Gb4 was found to be intensely expressed on fibroblasts rather than the cancer cells themselves. nih.gov This highlights the importance of the tumor microenvironment in glycolipid expression. Similarly, immunofluorescence microscopy has been used to study the topographical distribution of related glycosphingolipids in the brain, demonstrating the precise cellular and subcellular localization of these molecules. nih.gov This technique allows for the visualization of Gb4 in the context of tissue architecture, providing insights into its potential roles in cell-cell interactions and tissue organization. researchgate.netnih.gov
Glycan Array Technology for Ligand Screening and Binding Affinity Determination
Glycan array technology has emerged as a high-throughput platform for studying the interactions between carbohydrates and glycan-binding proteins (GBPs), such as lectins and antibodies. wikipedia.orgnih.govnih.gov In this approach, a library of diverse glycans, including globo-series oligosaccharides, is immobilized on a solid support, such as a glass slide, in a microarray format. glycantherapeutics.comyoutube.com
These arrays can then be incubated with a fluorescently labeled protein of interest to screen for potential ligands. The binding events are detected by measuring the fluorescence intensity at each spot on the array. This allows for the rapid identification of specific glycan structures that are recognized by the protein. nih.gov Glycan arrays have been instrumental in defining the binding specificities of antibodies against globo-series antigens like Globo H. nih.gov
Furthermore, glycan array data can be combined with other techniques, such as surface plasmon resonance (SPR), to determine the binding affinity (Kd) of the interaction. nih.govnih.gov This provides quantitative information on the strength of the binding between globotetraosylceramide and its binding partners. The ability to screen a large number of glycans simultaneously makes this technology a powerful tool for discovering novel interactions and for characterizing the ligand-binding profiles of proteins involved in various biological processes. wikipedia.orgnih.gov
| Technology | Application | Key Information Obtained |
| Glycan Array | Ligand Screening | Identification of specific glycan structures that bind to a protein of interest. wikipedia.orgnih.gov |
| Glycan Array coupled with SPR | Binding Affinity Determination | Quantitative measurement of the strength of the glycan-protein interaction (Kd). nih.gov |
Biophysical Methods for Membrane Interaction and Ligand Binding Studies of Globotetraosylceramide (porcine RBC)
The investigation of globotetraosylceramide (Gb4), a significant glycosphingolipid found in porcine red blood cells and various other cell types, relies on a suite of powerful biophysical techniques. These methods allow for the detailed, quantitative analysis of its interactions with ligands, such as bacterial toxins and antibodies, and its behavior within model cell membranes. Such studies are crucial for understanding its role as a cellular receptor and its involvement in pathological processes.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that enables the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This method provides a wealth of kinetic data, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
In the context of Globotetraosylceramide research, SPR is instrumental in characterizing the binding of various proteins and pathogens to this glycolipid. For these experiments, Gb4, often in conjunction with other lipids to mimic a natural membrane environment, is immobilized on the sensor chip. A solution containing the potential binding partner (analyte) is then flowed over the surface.
A notable application of SPR has been in studying the adhesion of uropathogenic Escherichia coli to Gb4. By immobilizing Gb4 on an L1 sensor chip, researchers have been able to reproducibly measure the binding of both live and chemically fixed E. coli. These studies revealed that the dissociation of glutaraldehyde-fixed E. coli was significantly faster compared to living cells, highlighting the dynamic nature of the bacterial interaction with its receptor. Such SPR-based models are valuable for screening compounds that could potentially inhibit the binding of pathogens to host cells, offering a pathway for developing new anti-adhesion therapies.
Table 1: Representative Kinetic Parameters from SPR Analysis
| Interacting Molecules | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (M) |
| Uropathogenic E. coli and Globotetraosylceramide | Data not available | Data not available | Data not available |
| Shiga Toxin 1 (Stx1) and Gb4 | Data not available | Data not available | 3.9 nM nih.gov |
| Shiga Toxin 2 (Stx2) and Gb4 | Data not available | Data not available | 14 nM nih.gov |
Note: The table includes data for Shiga toxins binding to Gb4, which are often studied using similar biophysical techniques, to provide a comparative context for binding affinities.
Quartz Crystal Microbalance (QCM) for Adsorption and Interaction Studies
The Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is another surface-sensitive, label-free technique that measures changes in mass and viscoelastic properties at an interface. A quartz crystal sensor oscillates at a specific frequency, which decreases upon the adsorption of molecules onto its surface. The change in frequency is directly proportional to the adsorbed mass. Simultaneously, the dissipation measurement provides information about the structural properties of the adsorbed layer, such as its rigidity or softness.
For Globotetraosylceramide research, QCM-D is particularly useful for studying the formation of Gb4-containing supported lipid bilayers (SLBs) and the subsequent interaction of these model membranes with various analytes. nih.gov The process typically involves flowing vesicles containing a mixture of phospholipids (B1166683) and Gb4 over a sensor crystal (e.g., SiO₂), leading to the spontaneous fusion and formation of a bilayer. nih.gov The successful formation of a stable SLB can be monitored in real-time by the characteristic changes in frequency and dissipation. nih.govfrontiersin.org
Once the Gb4-containing membrane is established, the binding of proteins, toxins, or viruses can be quantified. For example, the binding of bacterial toxins to ganglioside-containing membranes has been successfully characterized using QCM-D. nih.gov By fitting the experimental adsorption isotherms to a Langmuir model, binding constants (Kₐ) can be determined. nih.gov This approach allows for the investigation of receptor specificity, as the binding to membranes with and without Gb4 can be directly compared. The technique can also reveal whether the binding event induces changes in the membrane's structure, such as conformational changes or disruption, through the analysis of dissipation data. frontiersin.org
Table 2: Representative QCM-D Binding Data for Toxin-Ganglioside Interactions
| Toxin | Receptor in SLB | Binding Constant (Kₐ) (M⁻¹) |
| Cholera Toxin | GM1 | 1.8 x 10⁸ nih.gov |
| Tetanus Toxin (C-fragment) | GD1b | ~10⁶ nih.gov |
| Pertussis Toxin | GD1a | 1.6 x 10⁶ nih.gov |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Isothermal Titration Calorimetry (ITC) is a powerful solution-based technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. nih.gov It directly measures the heat released (exothermic) or absorbed (endothermic) during the titration of a ligand into a solution containing a macromolecule. nih.govresearchgate.net By analyzing the resulting thermogram, one can determine the binding affinity (Kₐ or Kₑ), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov
ITC is particularly valuable in Globotetraosylceramide research as it does not require immobilization or labeling of the interacting partners, thus measuring the interaction in their native solution states. nih.gov However, a key challenge is the poor water solubility of glycolipids. This is often overcome by incorporating Gb4 into micelles or liposomes, which are then placed in the sample cell for titration with the ligand of interest.
Studies on the interaction between Shiga toxins and Gb4 have utilized ITC to elucidate the thermodynamics of binding. For instance, ITC experiments have shown that the B-pentamer of Shiga toxin 1 (Stx1) binds to the tetrasaccharide headgroup of Gb4, while Stx2 does not show binding to the isolated glycan, indicating that the ceramide portion or the membrane context is crucial for Stx2 recognition. plos.orgresearchgate.net These findings underscore the ability of ITC to reveal subtle differences in the binding mechanisms of closely related ligands.
Table 3: Thermodynamic Parameters of Shiga Toxin B-pentamer Binding to Glycans by ITC
| Toxin | Glycan Ligand | Binding Affinity (Kₑ) (µM) | Enthalpy (ΔH) (kcal/mol) | Stoichiometry (n) |
| Stx1 | Pk trisaccharide (from Gb3) | 1200 | -11.0 | 3 |
| Stx1 | P tetrasaccharide (from Gb4) | 2500 | -4.0 | 3 |
| Stx2 | Pk trisaccharide (from Gb3) | No binding detected | N/A | N/A |
| Stx2 | P tetrasaccharide (from Gb4) | No binding detected | N/A | N/A |
Source: Adapted from research findings on Shiga toxin-glycan interactions. plos.orgresearchgate.net
Liposome Reconstitution and Vesicle-Based Assays for Membrane Dynamics
Liposome reconstitution provides a versatile platform to study the function of membrane components like Globotetraosylceramide in a controlled, artificial lipid bilayer environment. mdpi.com Liposomes are microscopic vesicles composed of a phospholipid bilayer, into which Gb4 can be incorporated at varying concentrations, often along with other lipids like phosphatidylcholine and cholesterol to mimic the complexity of a natural cell membrane. nih.govplos.org
These Gb4-containing liposomes serve as powerful tools in various vesicle-based assays. For example, they are used in toxin binding and neutralization assays. The ability of Shiga toxins to bind to Gb4 can be quantified by incubating the toxins with the liposomes and then separating the liposome-bound fraction from the unbound fraction. Studies have shown that the presence of phosphatidylcholine and cholesterol in Gb4-containing liposomes significantly enhances the binding of both Stx1 and Stx2, demonstrating the critical role of the lipid environment in modulating receptor availability and interaction. nih.govplos.org
Furthermore, these model systems can be used to investigate whether the binding to Gb4 is sufficient to trigger subsequent events, such as membrane fusion or pore formation. By encapsulating fluorescent dyes within the liposomes, researchers can monitor the release of the dye as an indicator of membrane permeabilization induced by a ligand. These assays have been instrumental in dissecting the initial steps of toxin entry into cells and understanding how Gb4 functions as a receptor to mediate these processes. frontiersin.orgfrontiersin.org For example, experiments have explored whether Gb3-containing liposomes can confer sensitivity to Shiga toxin in cells that normally lack the receptor. frontiersin.org
Research Applications and Model Systems Utilizing Globotetraosylceramide Porcine Rbc
Globotetraosylceramide (porcine RBC) as a Biochemical Standard and Research Reagent
Globotetraosylceramide (Gb4) from porcine red blood cells serves as a critical biochemical standard and reagent in glycosphingolipid research. caymanchem.combertin-bioreagent.com Its well-defined structure allows for its use in the identification and quantification of Gb4 in various biological samples. Porcine RBC-derived Gb4 is utilized as a reference standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), as well as in mass spectrometry, to ensure accurate analysis of glycosphingolipid profiles in cells and tissues. nih.gov
This purified glycosphingolipid is also employed in a variety of binding assays to identify and characterize proteins that interact with Gb4. These include bacterial toxins, viruses, and endogenous lectins. By immobilizing porcine Gb4 on a solid support, researchers can screen for and isolate binding partners, thereby elucidating the functional roles of Gb4 in cellular recognition and signaling events.
In Vitro Cellular Models for Functional Studies
In vitro cellular models are indispensable for dissecting the specific functions of Globotetraosylceramide at the cellular and molecular levels. These controlled systems allow for detailed investigations into its role in receptor-ligand interactions, signaling pathways, and metabolic processes.
Cell Culture Systems for Receptor-Ligand Interaction and Signaling Pathway Investigations
Cell culture systems are fundamental in studying how Gb4 mediates cellular responses to external stimuli. Various cell lines are used to investigate the binding of pathogens and toxins to Gb4 and the subsequent intracellular signaling cascades. For instance, studies have utilized cell lines to demonstrate that the susceptibility of cells to certain toxins is dependent on their expression of Gb4. nih.gov
Human cell lines, such as the myelogenous leukemia cell line THP-1 and various epithelial cell lines, have been instrumental in showing how Shiga toxin (Stx) binding to Gb3, a related globoside (B1172493), can induce apoptosis through caspase-dependent pathways. frontiersin.orgnih.gov While these studies focus on Gb3, the methodologies are directly applicable to investigating Gb4-mediated signaling. Furthermore, research on vascular endothelial cells has shown that the expression of Gb4 on the cell surface increases in response to inflammatory mediators like TNF-alpha, suggesting a role for Gb4 in inflammatory reactions. nih.gov This upregulation of Gb4, particularly species with very long-chain fatty acids, has been observed in caveolae/lipid raft-enriched membrane domains, indicating its involvement in organizing signaling complexes. nih.gov
Table 1: Examples of Cell Lines Used in Globoside Research
| Cell Line | Cell Type | Research Focus | Key Findings |
| THP-1 | Human monocytic leukemia | Phagocytosis, Inflammatory response | Used to assess phagocytosis of red blood cells. nih.gov Shows LPS-induced upregulation of globosides, suggesting a role in resolving pro-inflammatory responses. nih.gov |
| HeLa | Human cervical cancer | Toxin-induced apoptosis | Demonstrates that Shiga toxin induces apoptosis through an extrinsic pathway involving caspase activation. frontiersin.org |
| Vascular Endothelial Cells (e.g., HUVECs) | Human umbilical vein endothelial cells | Inflammation, Cell adhesion | TNF-alpha stimulation increases cell surface expression of Gb4. nih.gov Crucial for studying leukocyte transendothelial migration. frontiersin.org |
| HEK293 | Human embryonic kidney | Enzyme activity assays, Gene expression | Used for overexpressing ceramide synthases to study their activity and for investigating the effects of enzyme inhibitors. researchgate.net |
Reconstitution into Artificial Membrane Systems (Liposomes, Supported Lipid Bilayers, Nanodiscs)
To study the biophysical properties of Gb4 and its interactions with binding partners in a simplified and controlled environment, it is often reconstituted into artificial membrane systems. These systems mimic the cell membrane and allow for detailed analysis without the complexity of other cellular components.
Liposomes: These are spherical vesicles composed of a lipid bilayer. Gb4-containing liposomes are used to study the binding specificity of toxins and viruses. nih.govnih.govnih.gov For example, liposomes have been used to demonstrate that certain bacterial toxins preferentially bind to Gb4. nih.gov They also serve as models to develop "nanotraps" that can sequester toxins and prevent them from damaging host cells. nih.govnih.gov
Supported Lipid Bilayers (SLBs): These consist of a planar lipid bilayer deposited on a solid support. SLBs containing Gb4 have been used to investigate the recognition of the parvovirus B19 virus-like particle, confirming that the virus recognizes globoside. caymanchem.com
Nanodiscs: These are soluble, nanoscale lipid bilayers stabilized by a scaffold protein. While specific studies using Gb4 in nanodiscs were not identified in the search results, this technology is widely used in membrane protein and lipid research and represents a promising platform for future studies on Gb4 interactions.
Enzyme Activity Assays and Inhibitor Screening in Glycosphingolipid Metabolism
Understanding the biosynthesis and degradation of Gb4 is crucial for elucidating its roles in health and disease. Enzyme activity assays are essential tools for studying the enzymes involved in glycosphingolipid metabolism. researchgate.net These assays can be performed using cell lysates or purified enzymes and often employ labeled substrates to quantify enzyme activity. researchgate.netnih.gov
Liquid chromatography-mass spectrometry (LC-MS) based methods are highly sensitive and accurate for assaying the activity of enzymes like ceramide synthases, which are involved in the initial steps of glycosphingolipid synthesis. nih.gov Fluorescent assays provide a more accessible and less expensive alternative to radioactive or LC-MS-based methods for measuring ceramide synthase activity. researchgate.net
These assay systems are also valuable for screening potential inhibitors of enzymes in the glycosphingolipid metabolic pathway. nih.gov For example, inhibitors of glucosylceramide synthase, a key enzyme in the synthesis of most glycosphingolipids, are being investigated as therapeutic agents for various diseases, including cancer. mdpi.com By identifying and characterizing such inhibitors, researchers can develop new strategies to modulate glycosphingolipid levels for therapeutic benefit.
Ex Vivo Investigations Using Porcine Erythrocytes and Tissues
Ex vivo studies using porcine erythrocytes and other tissues provide a bridge between in vitro experiments and in vivo models. These investigations allow for the study of Gb4 in its native membrane environment, offering insights into its physiological functions and its role in pathogen interactions.
Analysis of Pathogen Binding and Entry to Native Porcine Membranes
Porcine erythrocytes are a rich source of Gb4 and serve as an excellent model for studying the binding of pathogens that use this glycosphingolipid as a receptor. nih.gov Research has shown that the edema disease toxin from Escherichia coli specifically binds to Gb4 on porcine red blood cells. nih.govnih.gov This interaction is crucial for the pathogenesis of edema disease in swine. nih.gov
Studies comparing different verotoxins have highlighted the importance of the carbohydrate-binding specificity in determining the systemic pathology. nih.gov For instance, VT2e, which binds preferentially to Gb4, exhibits a different tissue distribution and pathology compared to toxins that bind to globotriaosylceramide (Gb3). nih.gov These ex vivo binding assays, often using techniques like thin-layer chromatography with radiolabeled toxins, have been pivotal in establishing the role of Gb4 as a receptor for specific pathogens. nih.gov Furthermore, the development of ex vivo porcine skin models offers a platform to study the interactions between the skin microbiome and topical agents, a field where the role of surface glycosphingolipids is of increasing interest. nih.gov The ability to generate mature red blood cells ex vivo from hematopoietic stem cells also presents future opportunities for creating standardized models to study pathogen interactions with erythroid cells. researchgate.netnih.gov
Studies on Erythrocyte Membrane Organization and Dynamics
The erythrocyte, or red blood cell (RBC), membrane is a complex, two-dimensional structure composed of a lipid bilayer and an underlying cytoskeleton network. nih.gov This assembly includes a variety of phospholipids (B1166683), sphingolipids, cholesterol, and integral membrane proteins, such as band 3 and glycophorins, which are crucial for maintaining the cell's biconcave shape and deformability. nih.govnih.gov Glycosphingolipids, like globotetraosylceramide (Gb4), are key components of this lipid bilayer. nih.gov
Porcine red blood cells are notably rich in Gb4, which is considered a major glycolipid in these cells. nih.govglpbio.com While detailed experimental studies focusing specifically on the dynamic behavior of Gb4 within the porcine erythrocyte membrane are not extensively documented, its high concentration suggests a significant structural role. In biological membranes, glycosphingolipids are known to associate with cholesterol to form specialized microdomains often referred to as lipid rafts. These domains are thought to be platforms for signal transduction and protein sorting. Given its prevalence, porcine RBC Gb4 is likely a key participant in organizing the local lipid environment, influencing membrane fluidity, and modulating the function of nearby membrane proteins. Its carbohydrate head group extends into the extracellular space, contributing to the dense glycocalyx that covers the cell surface.
In Vivo Animal Models (Non-Human) for Functional and Mechanistic Studies
Pigs are increasingly utilized as large animal models in biomedical research due to their anatomical, physiological, and genetic similarities to humans. nih.govnih.gov Their use in functional and mechanistic studies allows for complex investigations into disease pathogenesis and immunology that are not possible in simpler systems.
Role of Globotetraosylceramide in Swine Disease Susceptibility and Resistance (e.g., infectious diseases)
Globotetraosylceramide on the surface of porcine cells, particularly red blood cells, plays a critical role as a receptor for specific pathogens and their toxins, directly influencing the susceptibility of swine to certain infectious diseases.
Two prominent examples include:
Edema Disease: This disease in swine is caused by a specific pathotype of Escherichia coli that produces Verotoxin 2e (VT2e), also known as Shiga-like toxin 2e. nih.govnih.gov Research has unequivocally shown that VT2e preferentially binds to globotetraosylceramide. nih.gov A crucial finding is that porcine red blood cells, which have high levels of Gb4, bind VT2e extensively. nih.gov This binding turns the erythrocytes into carriers, or a "circulating reservoir," for the toxin, profoundly influencing its distribution throughout the pig's body and its delivery to target organs. nih.gov The binding specificity of the toxin to the carbohydrate portion of Gb4 is the primary determinant of the resulting systemic pathology. nih.gov
Streptococcus suis Infections: S. suis is a common bacterium in pigs that can cause severe diseases like meningitis, pneumonia, and septicemia. nih.gov Bacterial adhesion to host cells is a critical first step for infection. nih.gov The virulence factor known as S. suis adhesin P (SadP) recognizes the Galα1–4Gal disaccharide present in globo-series glycolipids. nih.gov Critically, research has distinguished subtypes of this adhesin. The SadP subtype found in systemic strains that cause meningitis binds to both globotriaosylceramide (Gb3) and globotetraosylceramide (Gb4). In contrast, the subtype from asymptomatic carriage and respiratory strains binds predominantly to Gb3. nih.gov This differential binding indicates that the ability to recognize and attach to Gb4 is a key factor associated with the systemic, more invasive forms of S. suis disease. nih.gov
| Pathogen / Toxin | Associated Swine Disease | Receptor Specificity | Significance of Gb4 Binding |
|---|---|---|---|
| Verotoxin 2e (from E. coli) | Edema Disease | Preferentially binds Globotetraosylceramide (Gb4). nih.govnih.gov | High Gb4 levels on porcine RBCs allow them to act as toxin carriers, facilitating systemic distribution and pathology. nih.gov |
| Streptococcus suis (Systemic Strains) | Meningitis, Pneumonia, Septicemia | Binds to both Globotriaosylceramide (Gb3) and Globotetraosylceramide (Gb4). nih.gov | Binding to Gb4 is associated with the virulence of systemic strains that cause invasive disease and meningitis. nih.gov |
Functional Characterization in Genetically Modified Swine Models (e.g., knock-out/in models targeting Gb4 synthesis)
The advent of precise genome-editing technologies like CRISPR/Cas9 has revolutionized the creation of genetically modified swine models for agricultural and biomedical applications. nih.gov Researchers have successfully produced knockout pigs for various genes, including those involved in synthesizing cell-surface glycans, such as GGTA1, CMAH, and B4GALNT2, primarily to overcome organ rejection in xenotransplantation. nih.gov
While a specific swine model with a targeted knockout of the gene responsible for Gb4 synthesis has not been detailed in the available research, the established methodologies make such a model feasible. The functional characterization of a Gb4-deficient swine model would be invaluable for definitively proving the role of this glycolipid in vivo.
Potential applications of a Gb4 knockout swine model would include:
Disease Challenge Studies: By challenging Gb4-knockout pigs with Verotoxin 2e or systemic strains of S. suis, researchers could directly assess whether the absence of the receptor confers resistance to the disease. This would provide conclusive evidence for Gb4's role as a critical susceptibility factor.
Pathophysiological Analysis: Comparing the tissue damage and clinical signs in knockout versus wild-type pigs after a pathogen challenge would elucidate the precise mechanisms by which Gb4-mediated binding leads to disease.
Immune Response Characterization: These models would allow for a detailed examination of the immune response in the absence of the initial toxin/pathogen binding event, separating it from downstream effects.
| Genetic Modification | Technology | Primary Research Goal | Potential Finding |
|---|---|---|---|
| Gb4 Synthesis Knockout (Hypothetical) | CRISPR/Cas9-mediated gene editing. nih.gov | To definitively characterize the in vivo function of Globotetraosylceramide. | Pigs lacking Gb4 would likely show resistance to Edema Disease and systemic S. suis infection, confirming Gb4 as the key receptor. nih.govnih.gov |
| GGTA1/CMAH/B4GALNT2 Triple Knockout (Existing) | CRISPR/Cas9 and Somatic Cell Nuclear Transfer (SCNT). nih.gov | To reduce hyperacute rejection in pig-to-human xenotransplantation. nih.gov | Simultaneous elimination of α-Gal, Neu5Gc, and Sd(a) antigens reduces human IgG and IgM binding. nih.gov |
Immunological Studies in Animal Systems Mimicking Pathogen Challenge
Pigs are a suitable large animal model for immunological studies, in part because they possess a high proportion of circulating gamma-delta (γδ) T cells, which play a complementary role to conventional T cells in the immune response. nih.gov Immunological studies in swine often involve mimicking a pathogen challenge to understand the host response. This can involve measuring a wide array of parameters, including the expression of inflammatory cytokines and the fluctuation of various immune cell populations. nih.gov
In the context of diseases where Gb4 is the receptor, immunological studies in pigs would focus on the events following pathogen binding. For example, after a challenge with VT2e or S. suis, researchers would analyze:
Cytokine Profiles: The expression of key cytokines such as Interferon-alpha (IFN-α), Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6, IL-10) would be measured to characterize the pro-inflammatory or anti-inflammatory response triggered by the pathogen. nih.gov
Immune Cell Dynamics: Flow cytometry can be used to analyze changes in the populations of key immune cells in the blood and lymphoid tissues. nih.gov This would include tracking the relative numbers of CD4+ (helper) T cells, CD8+ (cytotoxic) T cells, and B cells to understand how the adaptive immune system is activated following the initial interaction with the pathogen at the Gb4 receptor. nih.gov
By using a porcine model, these immunological consequences can be directly linked to the initial binding event with Globotetraosylceramide, providing a comprehensive picture of disease pathogenesis from molecular recognition to the systemic immune response.
Comparative Analysis and Evolutionary Perspectives on Globotetraosylceramide
Interspecies Variations in Globotetraosylceramide Structure and Expression
The structure and expression of Gb4 exhibit notable variations across different mammalian species, which can have significant physiological and pathological implications.
Comparison of Porcine RBC Globotetraosylceramide with Other Mammalian Sources (e.g., human, bovine, murine)
While the core glycan structure of globotetraosylceramide (GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer) is generally conserved, variations in the ceramide moiety and the density of its expression on cell surfaces contribute to interspecies differences.
Expression Levels: The abundance of Gb4 on the surface of red blood cells also differs between species. While globoseries glycolipids are the most abundant in human erythrocytes, this is not necessarily the case for other mammals. nih.gov For example, comparative studies on erythrocyte membrane proteins of humans, pigs, cows, and other animals have revealed differences in the intensity of certain protein bands, suggesting variations in the number of copies of these proteins per cell. nih.gov Although this does not directly quantify Gb4, it points to a differential molecular architecture of the erythrocyte membrane among these species. Genetic modifications in pigs, such as the knockout of the α-1,3-galactosyltransferase gene (GGTA1), can alter the glycosphingolipid profile on the membrane of porcine red blood cells, further highlighting the species-specific nature of glycan expression. nih.gov
Table 1: Comparative Aspects of Globotetraosylceramide (Gb4) and Related Factors in Different Mammalian Species
| Feature | Porcine | Human | Bovine | Murine |
| Gb4 Fatty Acid Composition (RBC) | Predominantly C22:0, C24:0, and hydroxylated forms. grantome.comimrpress.com | Varies, with specific profiles in different cell types. mdpi.comresearchgate.net | Deficient in phosphatidylcholine, high in sphingomyelin (B164518). imrpress.com | Distinct lipid composition. nih.gov |
| Gb4 Expression on RBC | Present | Major neutral glycosphingolipid. researchgate.net | Present, but detailed comparative levels with porcine RBCs are not well-documented. | Present, but detailed comparative levels with porcine RBCs are not well-documented. |
| Key Synthesis Genes | A4GALT, B4GALNT1 | A4GALT, B4GALNT1 | A4GALT, B4GALNT1 | A4galt, B4galnt1 |
Analysis of Evolutionary Conservation and Divergence of Globoseries Glycosphingolipid Pathways
The biosynthesis of globotetraosylceramide is a multi-step enzymatic process that is part of the larger glycosphingolipid metabolic network. The core pathway leading to the synthesis of globosides appears to be conserved among mammals, relying on a series of glycosyltransferases.
The synthesis of globoseries glycosphingolipids begins with lactosylceramide (B164483) (LacCer). The enzyme lactosylceramide 4-alpha-galactosyltransferase, encoded by the A4GALT gene (also known as Gb3/CD77 synthase), transfers a galactose residue to LacCer to form globotriaosylceramide (Gb3). Subsequently, the enzyme beta-1,3-N-acetylgalactosaminyltransferase 1, encoded by the B4GALNT1 gene (also known as Gb4 synthase or GM2/GD2 synthase), adds an N-acetylgalactosamine residue to Gb3 to yield globotetraosylceramide (Gb4).
The presence of orthologous genes for A4GALT and B4GALNT1 in the genomes of humans, pigs, cows, and mice indicates that the fundamental machinery for globoseries synthesis is evolutionarily conserved. However, the regulation of these genes and the specific activities of the encoded enzymes may have diverged, leading to the observed interspecies variations in Gb4 expression. For example, studies on the evolution of gene expression in mammalian organs have shown that the rate of transcriptome change varies among different lineages and tissues, which could influence the expression levels of glycosyltransferases. nih.gov The evolution of the vertebrate genome, including events like whole-genome duplications, has contributed to the expansion and diversification of gene families like the galectins, which are carbohydrate-binding proteins that interact with glycans, suggesting a co-evolutionary relationship between glycans and their binding partners. nih.govnih.gov
Genetic Basis for Glycosphingolipid Diversity Across Species and its Functional Implications
The diversity in glycosphingolipid expression, including that of Gb4, is fundamentally rooted in the genetic makeup of each species. Variations in the genes encoding the glycosyltransferases responsible for their synthesis, as well as in the genes that regulate their expression, are the primary drivers of this diversity.
Mutations in the B4GALNT1 gene in humans are known to cause hereditary spastic paraplegia 26 (SPG26), a neurodegenerative disorder. nih.govmdpi.comnih.gov These pathogenic variants often lead to a loss of function of the B4GALNT1 enzyme, resulting in impaired synthesis of complex gangliosides and globosides. This underscores the critical functional importance of the globoseries pathway in the nervous system. The identification of different pathogenic variants in B4GALNT1 in various human populations highlights the natural genetic variation present within this gene. nih.govnih.gov
While specific studies detailing the natural genetic variations in the porcine A4GALT and B4GALNT1 genes and their direct correlation with Gb4 expression levels on red blood cells are limited, research in pig genetics has identified numerous genomic regions associated with traits like backfat thickness, which involves fat metabolism. ed.ac.uk It is plausible that similar genetic variations exist for glycosphingolipid synthesis and contribute to the observed differences between pig breeds and in comparison to other species. The study of quantitative trait loci (QTL) has been a powerful tool in identifying genomic regions that underlie variation in complex traits. nih.gov
The functional implications of this genetic diversity are vast. The specific glycan structures present on a cell surface can influence cell-cell recognition, signaling pathways, and interactions with the extracellular environment. For instance, the expression of Gb3, the precursor to Gb4, is known to vary across different species and even within different tissues of the same organism, which can have implications for disease susceptibility. nih.gov
Implications of Porcine-Specific Glycoforms in Cross-Species Pathogen Transmission and Zoonotic Diseases
The unique glycosphingolipid profiles on the cells of different species can act as a barrier or a facilitator for cross-species pathogen transmission. Pathogens often exploit host cell surface glycans as receptors for attachment and entry. Therefore, porcine-specific features of globotetraosylceramide could play a role in the susceptibility of pigs to certain pathogens and the potential for zoonotic transmission to humans.
A prime example of this is the role of Gb4 as a receptor for Shiga toxin 2e (Stx2e), which is produced by certain strains of Escherichia coli and is the primary cause of edema disease in pigs. frontiersin.org Stx2e exhibits a high binding affinity for porcine Gb4. frontiersin.org This specific interaction is a key determinant of the tissue tropism and pathogenesis of the disease in pigs. While other Shiga toxins, such as Stx1 and Stx2, primarily use Gb3 as a receptor, the preference of Stx2e for Gb4 highlights a porcine-specific vulnerability. frontiersin.org
The role of glycans as receptors for influenza viruses is also well-established. Influenza viruses bind to sialic acid residues that are typically attached to the terminal sugars of glycoproteins and glycolipids. nih.gov Pigs are considered "mixing vessels" for influenza viruses because their tracheal epithelial cells express both α2,3-linked and α2,6-linked sialic acids, which are preferred by avian and human influenza viruses, respectively. nih.govnih.gov While the primary influenza virus receptor is sialic acid, the underlying glycan structure, including globoseries lipids, could influence the accessibility and presentation of these sialic acids, thereby modulating viral binding and entry. The synthesis of glucosylceramide, a precursor for globosides, has been shown to be important for influenza virus entry and infection. nih.gov Further research is needed to elucidate the precise role of porcine Gb4 in the context of influenza virus infection and its potential contribution to the emergence of new zoonotic strains.
Future Horizons: Charting the Course for Globotetraosylceramide Research
Globotetraosylceramide (Gb4), a prominent glycosphingolipid on porcine red blood cells, is at the forefront of emerging glycobiology research. While its role as a receptor for various pathogens is established, future investigations are poised to uncover its deeper physiological and pathological significance. This article explores the prospective avenues of research that promise to illuminate the multifaceted nature of this complex molecule.
Q & A
Q. How can researchers structurally characterize globotetraosylceramide isolated from porcine RBCs using mass spectrometry (MS)?
Methodological Answer:
- Employ LC/MS (Liquid Chromatography-Mass Spectrometry) with graphitized carbon columns for glycan separation, followed by MS² fragmentation to confirm oligosaccharide sequences .
- Validate ceramide composition (e.g., phytosphingosine with hydroxy/non-hydroxy fatty acids) via MALDI-TOF MS or ESI/MS on intact glycosphingolipids .
- Use endoglycoceramidase digestion to release oligosaccharides for standalone analysis .
Q. What is the biological role of globotetraosylceramide in porcine RBC membranes?
Methodological Answer:
- Conduct lipid raft isolation assays (e.g., detergent-resistant membrane fractionation) to assess its membrane localization .
- Perform binding assays with bacterial pathogens (e.g., E. coli) to evaluate its role as a receptor for adhesins .
- Compare expression levels across porcine developmental stages using thin-layer chromatography (TLC) and immunostaining .
Q. How to design a robust protocol for extracting globotetraosylceramide from porcine RBCs?
Methodological Answer:
- Optimize Folch partitioning (chloroform/methanol/water) to isolate non-acid glycosphingolipids .
- Validate purity via HPTLC (High-Performance Thin-Layer Chromatography) with orcinol staining .
- Standardize RBC lysis buffers to minimize contamination by hemoglobin or membrane proteins .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on ceramide composition in globotetraosylceramide across studies?
Methodological Answer:
- Apply multivariate statistical analysis (e.g., PCA) to identify variability sources (e.g., fatty acid chain length, tissue origin) .
- Cross-validate findings using targeted lipidomics with synthetic ceramide standards .
- Publish raw MS spectra in open-access repositories (e.g., GlyTouCan) for transparency .
Q. What experimental strategies are optimal for comparative studies of globotetraosylceramide in porcine vs. human RBCs?
Methodological Answer:
Q. How to investigate the interaction between globotetraosylceramide and bacterial toxins in vitro?
Methodological Answer:
Q. What computational tools are available for predicting globotetraosylceramide’s role in glycan-mediated signaling?
Methodological Answer:
- Leverage GlyTouCan for structural comparisons and motif identification across species .
- Apply machine learning algorithms (e.g., random forests) to correlate glycan structures with immune evasion phenotypes .
- Use PathVisio to map biosynthetic pathways and identify regulatory nodes .
Methodological Guidance for Hypothesis Testing
How to formulate a research question addressing literature gaps in globotetraosylceramide’s immunomodulatory functions?
Methodological Answer:
Q. How to validate the specificity of antibodies targeting globotetraosylceramide in immunohistochemistry?
Methodological Answer:
Q. What strategies minimize bias in meta-analyses of globotetraosylceramide’s association with bacterial infections?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
